2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
“2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the linear formula C10H11NO4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridines, has been explored in the literature . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure . This structure is thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Scientific Research Applications
Antimicrobial Applications
A study focused on synthesizing 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for antimicrobial activities against various microbial strains, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anti-Mycobacterial Properties
Research involving the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones led to the formation of phenoxy acetic acid derivatives. These compounds were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).
Applications in Metallophthalocyanines
N-(4-(3,4-dicyanophenoxy)phenyl)acetamide, a related compound, was used in the synthesis of zinc(II) phthalocyanine, showing increased solubility compared to unsubstituted phthalocyanines. These metallophthalocyanines are soluble in various solvents and have potential applications in different fields (Ağırtaş & İzgi, 2009).
Role in β3-Adrenergic Receptor Agonism
A study synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. These compounds showed potential for treating obesity and non-insulin dependent diabetes (Maruyama et al., 2012).
Structural Studies in Co-Crystals
The compound N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide formed co-crystals with aromatic diols, indicating potential applications in crystallography and material science (Karmakar, Kalita, & Baruah, 2009).
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-24-15-8-11(9-22)6-7-14(15)25-10-16(23)21-13-5-3-2-4-12(13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEGKVMKTJUZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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